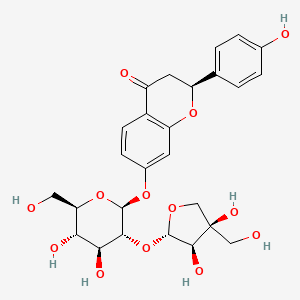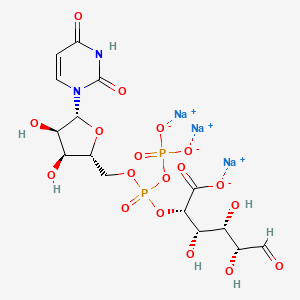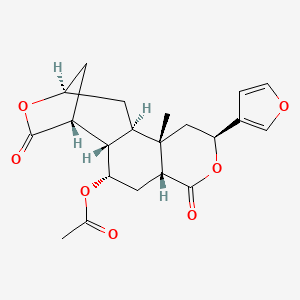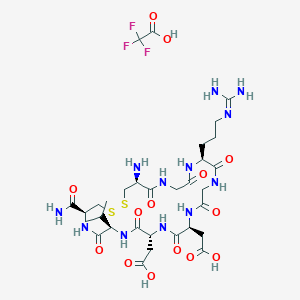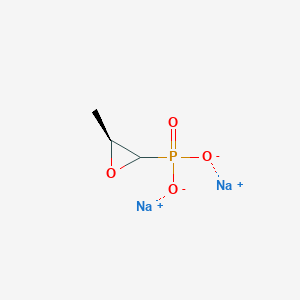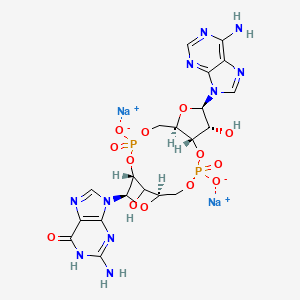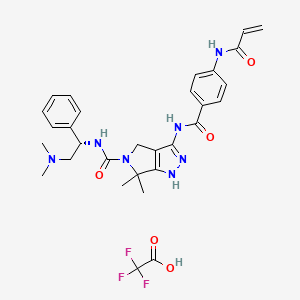
Gplgiagq (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPLGIAGQ (TFA)は、マトリックスメタロプロテイナーゼ2(MMP2)によって切断可能なポリペプチドです。これは、標的MMP2トリガー腫瘍療法のためのリポソームおよびミセルナノキャリアにおける刺激応答性リンカーとして使用されます。 さらに、光線力学療法(PDT)のためのユニークなMMP2標的化光増感剤の合成にも利用されています .
準備方法
合成ルートと反応条件
GPLGIAGQ (TFA)の合成には、固相ペプチド合成(SPPS)技術が使用されます。ポリペプチドは固体支持体に段階的に組み立てられ、各アミノ酸が順番に追加されます。反応条件は通常、不要な副反応を防ぐための保護基と、ペプチド結合の形成を促進するカップリング試薬の使用を含みます。 最終生成物は、固体支持体から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
工業生産方法
GPLGIAGQ (TFA)の工業生産は、ラボでの合成と同様の原理に従っていますが、より大規模です。自動ペプチド合成装置は、効率と一貫性を高めるためにしばしば使用されます。 このプロセスには、最終製品の純度と完全性を保証するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
GPLGIAGQ (TFA)は、MMP2によって触媒される切断反応を起こします。この切断は、標的薬物送達システムにおける刺激応答性リンカーとしての機能にとって不可欠です。 このポリペプチドは、PDTのための光増感剤を形成するために、結合反応にも参加することができます .
一般的な試薬と条件
切断反応: 生理的条件下でMMP2によって触媒されます。
結合反応: N-ヒドロキシスクシンイミド(NHS)エステルやカルボジイミドなどの試薬が、ポリペプチドを他の分子に結合するために使用されます
形成される主な生成物
切断生成物: MMP2の活性によって生じるより短いペプチド断片。
結合生成物: 標的療法で使用される光増感剤およびその他の結合体
科学研究への応用
GPLGIAGQ (TFA)は、科学研究において幅広い用途を持っています。
化学: PDTのためのMMP2標的化光増感剤の合成に使用されます。
生物学: MMP2活性とその様々な生物学的プロセスにおける役割に関する研究で使用されます。
医学: MMP2切断可能な特性を活用した、癌治療のための標的薬物送達システムで使用されます。
科学的研究の応用
GPLGIAGQ (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of MMP2-targeted photosensitizers for PDT.
Biology: Employed in studies involving MMP2 activity and its role in various biological processes.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, leveraging its MMP2-cleavable properties.
Industry: Applied in the development of advanced drug delivery systems and therapeutic agents
作用機序
GPLGIAGQ (TFA)は、MMP2による切断によって効果を発揮します。この酵素は、ポリペプチドを特定の部位で認識して切断し、治療薬の放出をトリガーしたり、光増感剤を活性化したりします。 この際に関係する分子標的と経路には、MMP2酵素と、放出または活性化された治療薬の下流効果が含まれます .
類似化合物との比較
類似化合物
GPLGIAGQ: ポリペプチドの非TFAバージョン。
他のMMP2切断可能なポリペプチド: 標的療法のためにMMP2によって切断されるように設計された様々なポリペプチド。
独自性
GPLGIAGQ (TFA)は、その特定の配列と、安定性と溶解性を高めるトリフルオロ酢酸(TFA)の存在により、ユニークです。 標的薬物送達システムにおける刺激応答性リンカーとしての役割とPDTへの応用は、GPLGIAGQ (TFA)を科学研究と治療開発において貴重な化合物にしています .
特性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBVKEAINFXNHD-WCDCSSCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54F3N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
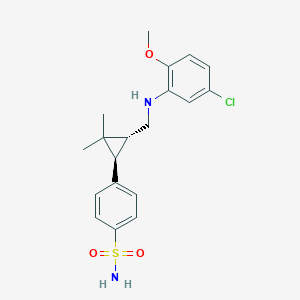
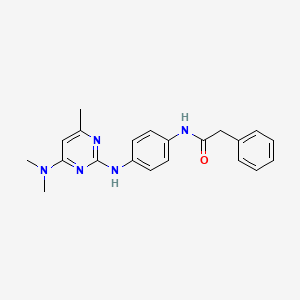
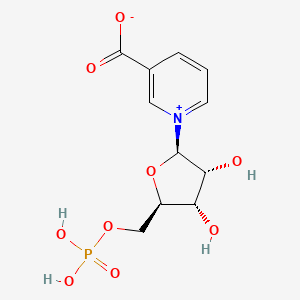
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)

